2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile
Description
Properties
IUPAC Name |
2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-14(18-10-12(8-16)9-17)15(21)20(19(11)2)13-6-4-3-5-7-13/h3-7,10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMAGIOHDBXKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The biochemical properties of NSC687617 are not fully understood yet. It has been found that the compound can interact with various biomolecules. For instance, it has been docked with Ampicillin-CTX-M-15, showing good binding interaction
Molecular Mechanism
It is known that the compound can form intermolecular interactions, including H-bonding. These interactions could potentially influence its mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile is a member of the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazoles exhibit significant antimicrobial activity. For example, compounds derived from 1H-pyrazole have demonstrated effectiveness against various pathogens. In one study, the minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL , indicating strong bactericidal properties against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been extensively studied. A specific derivative was shown to inhibit cell proliferation in various cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin. For instance, compound 13 displayed significant cytotoxicity against Jurkat cells with an IC50 less than that of doxorubicin .
| Compound | Cell Line | IC50 (μM) | Reference Drug |
|---|---|---|---|
| 13 | Jurkat | <10 | Doxorubicin |
| 22 | HT29 | <15 | Doxorubicin |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. Compounds similar to the target molecule have been reported to reduce inflammation markers in vitro and in vivo models . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines.
Case Studies
- Antimicrobial Evaluation : A study published in ACS Omega evaluated several pyrazole derivatives for antimicrobial activity against clinical isolates. The results highlighted that some derivatives not only inhibited bacterial growth but also prevented biofilm formation, a critical factor in chronic infections .
- Anticancer Research : Another research focused on the synthesis of new pyrazole derivatives that exhibited potent anticancer activities against various cell lines. The study concluded that structural modifications significantly influenced the biological activity and suggested further exploration into their mechanisms of action .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research has shown that derivatives of pyrazole compounds exhibit considerable antimicrobial properties. For instance, studies indicate that related compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anticancer Properties : There is growing interest in the anticancer potential of pyrazole derivatives. Compounds similar to 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . This highlights the compound's potential role in cancer therapeutics.
Anti-inflammatory Effects : Some studies have suggested that pyrazole derivatives can modulate inflammatory responses, making them candidates for anti-inflammatory drug development. The ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX) has been documented in related compounds .
Material Science Applications
Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its reactive functional groups allow it to participate in various polymerization processes, potentially leading to materials with enhanced thermal stability and mechanical properties.
Nanotechnology : The unique structural attributes of this compound enable its use in creating nanoparticles or nanocomposites. These materials can be tailored for applications in drug delivery systems or as catalysts in chemical reactions.
Chemical Reagent Applications
Synthesis of Other Compounds : As a versatile reagent, this compound can facilitate the synthesis of other complex organic molecules. Its ability to act as an electrophile makes it useful in various organic transformations.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of several pyrazole derivatives against E. coli and Candida albicans. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .
- Molecular Docking Studies : Computational studies involving molecular docking have shown that this compound interacts favorably with specific biological targets linked to cancer progression. This suggests a pathway for further pharmacological exploration .
- Synthesis of New Derivatives : Research has successfully synthesized new compounds based on the structure of this compound, demonstrating its utility as a precursor for developing novel bioactive molecules .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The propanedinitrile group in the target compound confers strong dipole-dipole interactions due to its electron-deficient nature, contrasting with the hydrogen-bonding capacity of amides (e.g., acetamide derivatives) .
- Synthetic Conditions: The target compound forms rapidly (5 hours) compared to the methylthio analog (12 hours), likely due to the higher reactivity of malononitrile vs. bis(methylthio)methylene malononitrile .
- Thermal Stability : The high melting point (254.7°C) of the target compound suggests stronger crystal packing forces compared to amides, which rely on hydrogen bonding .
Intermolecular Interactions and Crystallography
- Amide Derivatives : Compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide form R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, stabilizing their crystal structures . These interactions are absent in the dinitrile compound, which instead relies on CN dipole interactions and π-stacking .
- Hydrogen Bonding vs. Dipole Interactions: The absence of hydrogen-bonding donors in the target compound reduces solubility in polar solvents compared to amides, as seen in acetamide derivatives crystallized from dichloromethane .
Pharmacological Potential
- Pyrazolone Core: The pyrazolone moiety is associated with analgesic and anti-inflammatory activity, as seen in 4-aminoantipyrine derivatives used in otorhinolaryngological solutions .
- However, reduced solubility could limit bioavailability .
Q & A
Q. Table 1: Comparative Reaction Conditions
| Precursor | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazol-4-amine derivative | Piperidine/Ethanol | 0–5 | 48–65 | |
| Propanedinitrile derivative | DMF/NaOH | 25–30 | 70–85 |
Basic: How is the molecular structure validated for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Q. Key parameters :
- Bond angles: C–N–C (~120°) and C=O (~1.21 Å) confirm resonance stabilization .
- Torsional angles: Planarity of the pyrazole ring (deviation < 0.02 Å) .
Intermediate: How do the nitrile groups influence reactivity in cross-coupling reactions?
Methodological Answer:
Nitrile groups act as electron-withdrawing groups (EWGs) , directing electrophilic substitution:
Q. Spectroscopic validation :
- FTIR : Sharp peaks at ~2200 cm⁻¹ confirm nitrile stretching .
- ¹H NMR : Adjacent protons (e.g., CH=N) show deshielding (δ 8.8–9.2 ppm) .
Intermediate: What intermolecular forces stabilize its crystal packing?
Methodological Answer:
Hydrogen bonding and π-π stacking dominate:
Q. Table 2: Hydrogen Bond Parameters
| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Reference |
|---|---|---|---|---|---|
| N–H···O=C (pyrazole) | 0.86 | 2.08 | 2.927 | 168 | |
| C–H···N (nitrile) | 0.93 | 2.54 | 3.249 | 134 |
Advanced: How can computational modeling predict its electronic properties?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level:
- Frontier orbitals : HOMO-LUMO gaps (~3.5 eV) indicate redox stability .
- Electrostatic potential maps : Highlight nucleophilic regions (e.g., nitrile carbons) for reaction planning .
Validation : Compare computed vs. experimental IR/NMR spectra to assess accuracy .
Advanced: What strategies link its structure to biological activity (e.g., antioxidant potential)?
Methodological Answer:
Q. Experimental validation :
Data Contradictions: How to resolve discrepancies in spectroscopic vs. crystallographic data?
Methodological Answer:
- Multi-technique validation : Cross-check NMR/IR data with SC-XRD bond lengths .
- Dynamic effects : Consider temperature-dependent conformational changes (e.g., rotamers) causing NMR signal splitting .
Experimental Design: What frameworks ensure reproducibility in synthesis and analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
